molecular formula C16H9Cl2IN2O B7466875 (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B7466875
M. Wt: 443.1 g/mol
InChI Key: BOQGVOYBQWGRJE-CSKARUKUSA-N
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Description

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This particular compound features a cyano group, two chlorine atoms, and an iodine atom, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 2-iodoaniline as the primary starting materials.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-iodoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo specific reactions makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and halogen atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-bromophenyl)prop-2-enamide
  • (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-chlorophenyl)prop-2-enamide
  • (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide stands out due to the presence of the iodine atom. Iodine’s larger atomic size and unique electronic properties can influence the compound’s reactivity and binding affinity, making it a valuable molecule for specific applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2IN2O/c17-12-4-3-5-13(18)11(12)8-10(9-20)16(22)21-15-7-2-1-6-14(15)19/h1-8H,(H,21,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQGVOYBQWGRJE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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